molecular formula C7H11Cl2FN2 B1447012 (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride CAS No. 1208893-73-5

(S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride

Cat. No.: B1447012
CAS No.: 1208893-73-5
M. Wt: 213.08 g/mol
InChI Key: HYHHMRDWSZCHPZ-XRIGFGBMSA-N
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Description

(S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride is a chemical compound that belongs to the class of fluorinated amines. It is characterized by the presence of a fluorine atom attached to a pyridine ring, which is further connected to an ethanamine group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride typically involves the selective fluorination of 2-aminopyrimidines. One common method employs Selectfluor in the presence of silver carbonate (Ag2CO3) to achieve the desired fluorination . The substrates used in this reaction are often 4-aryl, vinyl, or amine-substituted 2-aminopyrimidines, which yield 5-fluoro-2-aminopyrimidine derivatives with high regioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

(S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-aminopyrimidine: A closely related compound with similar fluorination patterns.

    5-Fluoro-4-(pyridin-3-yl)-2-aminopyrimidine: Another fluorinated pyridine derivative with comparable properties.

Uniqueness

(S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride is unique due to its specific stereochemistry and the presence of the ethanamine group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1S)-1-(5-fluoropyridin-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.2ClH/c1-5(9)7-3-2-6(8)4-10-7;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHHMRDWSZCHPZ-XRIGFGBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=C(C=C1)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208893-73-5
Record name (1S)-1-(5-fluoropyridin-2-yl)ethan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride
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(S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride
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(S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride
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(S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride
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(S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride

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